2-Bromo-5-(prop-1-en-2-yl)pyrazine
Description
2-Bromo-5-(prop-1-en-2-yl)pyrazine is a brominated pyrazine derivative featuring a prop-1-en-2-yl (isopropenyl) substituent. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their roles in pharmaceuticals, agrochemicals, and materials science. The bromine atom at the 2-position enhances reactivity for further functionalization, while the isopropenyl group introduces steric and electronic effects that influence physicochemical properties and applications .
Properties
Molecular Formula |
C7H7BrN2 |
|---|---|
Molecular Weight |
199.05 g/mol |
IUPAC Name |
2-bromo-5-prop-1-en-2-ylpyrazine |
InChI |
InChI=1S/C7H7BrN2/c1-5(2)6-3-10-7(8)4-9-6/h3-4H,1H2,2H3 |
InChI Key |
YVKXOAZALPZCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CN=C(C=N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
- Planarity : Brominated pyrazines like 2-bromo-5-(pyrazol-1-yl)pyrazine exhibit high planarity due to conjugation between the pyrazine ring and substituents, enhancing π-π stacking in crystal structures .
- Electronic Effects: Bromine’s electronegativity withdraws electron density, polarizing the pyrazine ring and increasing susceptibility to nucleophilic attack. This contrasts with electron-donating groups (e.g., methoxy or amino), which stabilize the ring .
- Spectroscopic Features : UV-Vis spectra of bromopyrazines show absorption bands at ~300–350 nm (ε ≈ 10⁴ M⁻¹cm⁻¹), attributed to π→π* transitions. Substituents like pyridinylmethoxy () or pyrazolyl () redshift absorption due to extended conjugation .
Physicochemical Properties
| Property | 2-Bromo-5-(prop-1-en-2-yl)pyrazine | 2-Bromo-5-(pyridinylmethoxy)pyrazine | 2,3-Dimethoxy-5-(isopropenyl)pyrazine |
|---|---|---|---|
| Molecular Formula | C₇H₇BrN₂ | C₁₀H₈BrN₃O | C₉H₁₂N₂O₂ |
| Molar Mass (g/mol) | 213.05 | 266.09 | 196.21 |
| Volatility | Low (due to Br and larger size) | Moderate (polar O atom) | High (smaller, non-polar substituents) |
| Solubility | Low in water, moderate in DCM | Moderate in polar solvents | High in organic solvents |
- Volatility : Bromine and larger substituents reduce volatility compared to methyl- or methoxy-pyrazines common in flavor chemistry (e.g., 2,5-dimethylpyrazine in roasted foods) .
- Hydrogen Bonding: Pyridinylmethoxy () and pyrazolyl () groups enable hydrogen bonding, improving solubility in polar solvents compared to the non-polar isopropenyl group .
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